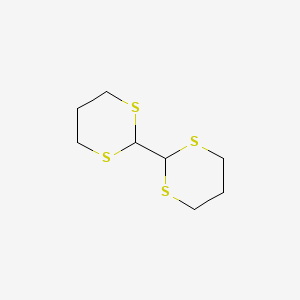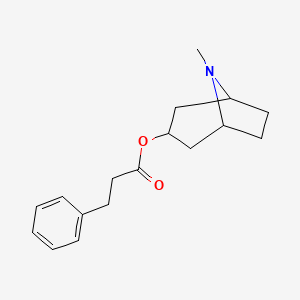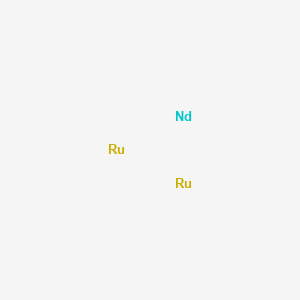
Neodymium--ruthenium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium–ruthenium (1/2) is a compound consisting of neodymium and ruthenium in a 1:2 ratio. This compound is known for its unique properties, including its ability to form stable structures and its potential applications in various fields such as catalysis, materials science, and electronics. Neodymium is a rare earth element, while ruthenium is a transition metal belonging to the platinum group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neodymium–ruthenium (1/2) can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing neodymium oxide and ruthenium oxide powders in a stoichiometric ratio, followed by heating the mixture at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound.
Solvothermal Synthesis: This method involves dissolving neodymium and ruthenium precursors in a solvent, followed by heating the solution in a sealed vessel at elevated temperatures (typically 100-200°C) to promote the formation of the compound.
Industrial Production Methods
Industrial production of neodymium–ruthenium (1/2) typically involves the solid-state reaction method due to its scalability and cost-effectiveness. The process includes the following steps:
Raw Material Preparation: Neodymium oxide and ruthenium oxide are prepared in the required stoichiometric ratio.
Mixing and Grinding: The raw materials are thoroughly mixed and ground to ensure homogeneity.
Calcination: The mixture is heated at high temperatures in an inert atmosphere to form the desired compound.
Cooling and Collection: The product is cooled and collected for further processing or use.
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium–ruthenium (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds, such as neodymium–ruthenium oxides.
Reduction: It can be reduced to form lower oxidation state compounds or elemental metals.
Substitution: Neodymium–ruthenium (1/2) can undergo substitution reactions where one of the metal atoms is replaced by another metal.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of metal halides or organometallic reagents.
Major Products Formed
Oxidation: Neodymium–ruthenium oxides.
Reduction: Elemental neodymium and ruthenium or lower oxidation state compounds.
Substitution: Compounds with substituted metal atoms.
Wissenschaftliche Forschungsanwendungen
Neodymium–ruthenium (1/2) has a wide range of scientific research applications, including:
Materials Science: Neodymium–ruthenium (1/2) is used in the development of advanced materials, such as high-strength alloys and magnetic materials.
Electronics: The compound is used in the fabrication of electronic components, including resistors, capacitors, and sensors.
Biomedical Applications: Neodymium–ruthenium (1/2) is being explored for its potential use in drug delivery systems and imaging agents due to its unique properties.
Wirkmechanismus
The mechanism of action of neodymium–ruthenium (1/2) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing the reaction rate . In biomedical applications, neodymium–ruthenium (1/2) can bind to specific biomolecules, such as proteins and nucleic acids, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Neodymium–ruthenium (1/2) can be compared with other similar compounds, such as:
Neodymium–rhodium (1/2): Similar to neodymium–ruthenium (1/2), this compound also exhibits catalytic properties but differs in its electronic and magnetic properties.
Neodymium–iridium (1/2): This compound is known for its high stability and resistance to oxidation, making it suitable for high-temperature applications.
Neodymium–palladium (1/2): This compound is used in catalysis and materials science, similar to neodymium–ruthenium (1/2), but has different reactivity and selectivity.
Eigenschaften
CAS-Nummer |
12594-43-3 |
|---|---|
Molekularformel |
NdRu2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.2Ru |
InChI-Schlüssel |
XHGDTBWCAYBGIT-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



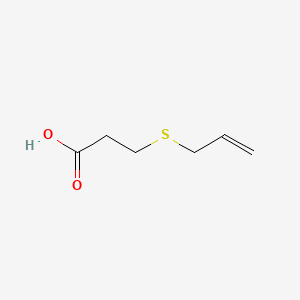
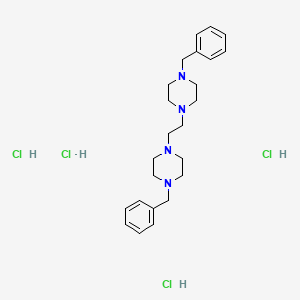
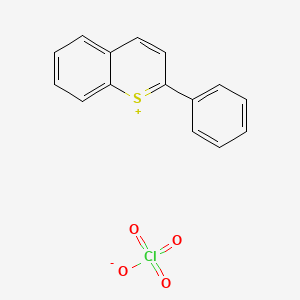
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
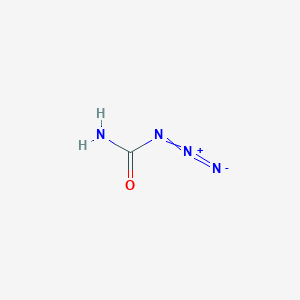
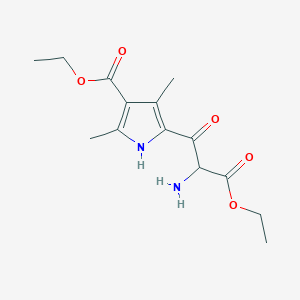
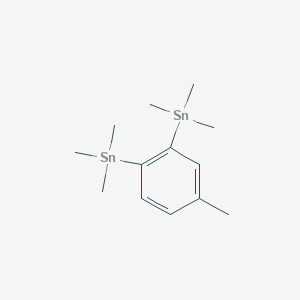

![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
